molecular formula C12H13NO3S B1468534 1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid CAS No. 1563161-52-3

1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

Cat. No. B1468534
CAS RN: 1563161-52-3
M. Wt: 251.3 g/mol
InChI Key: HUYFBVOTJLADKB-ONEGZZNKSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The physical form of the compound is solid . The IUPAC name is (2E)-1-phenyl-3-(2-thienyl)-2-propen-1-one . The molecular weight is 214.29 .

Scientific Research Applications

Anticancer Activity

1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid and its derivatives have been investigated for their potential in anticancer activity. A study by Kumar et al. (2013) on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives found these compounds exhibiting good anticancer properties against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).

Organic Dyes in Solar Cells

The compound has been utilized in the development of organic dyes for dye-sensitized solar cells. A study by Qin et al. (2007) explored organic dyes with structures involving donor−conjugated chain−acceptor, including pyrrolidine and cyano acrylic acid, which demonstrated significant solar-to-electrical energy conversion efficiencies (Qin, Yang, Chen, Sun, Marinado, Edvinsson, Boschloo, & Hagfeldt, 2007).

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been investigated. Patel and Patel (2017) synthesized derivatives showing significant antimicrobial activity against bacterial and fungal strains, indicating the potential of these compounds in developing novel antimicrobial agents (Patel & Patel, 2017).

Mechanism of Action

Safety and Hazards

The safety information includes GHS07 pictograms . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-11(4-3-10-2-1-7-17-10)13-6-5-9(8-13)12(15)16/h1-4,7,9H,5-6,8H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFBVOTJLADKB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C(=O)O)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
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1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

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